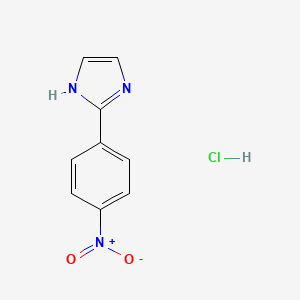
Fmoc-5,5,5-trifluoro-DL-leucine
Übersicht
Beschreibung
Fmoc-5,5,5-trifluoro-DL-leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it particularly useful in solid-phase peptide synthesis and proteomics studies .
Wirkmechanismus
Target of Action
Fmoc-5,5,5-trifluoro-DL-leucine is an analog of the amino acid leucine . Its primary targets are proteins that incorporate leucine during synthesis. Leucine is one of the more simple amino acids with an isobutyl group as the side chain .
Mode of Action
This compound interacts with its targets by being incorporated into proteins during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. By incorporating into proteins, it can alter their structure and function, potentially leading to changes in cellular processes .
Result of Action
The incorporation of this compound into proteins can lead to the synthesis of highly fluorinated peptides . This can increase their thermal stability , potentially affecting protein function and cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5,5,5-trifluoro-DL-leucine typically involves the introduction of a trifluoromethyl group to the leucine molecule. This can be achieved through various synthetic routes, including:
Direct Fluorination: Using reagents like trifluoromethyl iodide in the presence of a base.
Substitution Reactions: Starting from a suitable leucine derivative and introducing the trifluoromethyl group via nucleophilic substitution
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-5,5,5-trifluoro-DL-leucine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the trifluoromethyl group to a methyl group.
Substitution: Replacement of the trifluoromethyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Nucleophiles: For substitution reactions, such as sodium azide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxo derivatives.
Reduction: Produces methylated leucine derivatives.
Substitution: Produces various substituted leucine derivatives
Wissenschaftliche Forschungsanwendungen
Fmoc-5,5,5-trifluoro-DL-leucine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of highly fluorinated peptides, which are valuable in studying protein-protein interactions and enzyme mechanisms
Biology: Incorporated into peptides to study their stability and interactions within biological systems
Medicine: Potential use in drug development due to its unique properties and stability
Industry: Used in the production of specialized peptides for various industrial applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5,5-Trifluoro-DL-leucine: A non-Fmoc protected version used in similar applications
3,3,3-Trifluoro-DL-alanine: Another trifluoromethylated amino acid used in peptide synthesis
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A highly fluorinated amino acid used for similar purposes
Uniqueness
Fmoc-5,5,5-trifluoro-DL-leucine is unique due to its Fmoc protection, which makes it particularly suitable for solid-phase peptide synthesis. The trifluoromethyl group also imparts unique properties, such as increased thermal stability and resistance to enzymatic degradation .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBKIGOBMSJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661507 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-04-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)





